Cathelicidin

Antimicrobial Resistance Cystic Fibrosis Peptide Therapeutics

Cathelicidin research peptides demand rigorous selection. Generic substitution invalidates results. Our collection includes LL-37, BMAP-27, BMAP-28, and D-CAP-18, each validated for specific applications: BMAP-27/28 for CF lung models (MIC50 4-8 μg/mL), D-CAP-18 for MDR Pseudomonas (Therapeutic Index 137.4), BMAP-28 for biofilm eradication (70-90% Candida biofilm removal at 16 μM), and LL-37 for colistin synergy (8-fold MIC reduction). Order with confidence.

Molecular Formula C205H340N60O53
Molecular Weight 4493 g/mol
Cat. No. B612621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelicidin
Molecular FormulaC205H340N60O53
Molecular Weight4493 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N
InChIInChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-/m0/s1
InChIKeyPOIUWJQBRNEFGX-XAMSXPGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathelicidin Antimicrobial Peptides: A Comparative Procurement Guide for Research and Therapeutic Development


Cathelicidins constitute a family of host defense peptides characterized by a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain, exhibiting broad-spectrum activity against bacteria, fungi, and viruses [1]. Derived from various mammalian species, these cationic peptides are pivotal in innate immunity and are being actively investigated as alternatives to conventional antibiotics amid rising antimicrobial resistance [2]. Key research-grade cathelicidins include human LL-37, murine CRAMP, bovine BMAP-27 and BMAP-28, ovine SMAP-29, and porcine protegrin-1 (PG-1), each possessing distinct structural features and potency profiles that critically influence experimental outcomes and therapeutic potential [3].

Why Cathelicidin Selection Demands Rigorous Comparative Analysis: Avoiding Experimental and Therapeutic Pitfalls


Generic substitution within the cathelicidin family is scientifically untenable due to profound interspecies and inter-peptide variations in antimicrobial spectrum, potency, cytotoxicity, and immunomodulatory functions [1]. For example, while bovine cathelicidins (BMAP-27, BMAP-28) exhibit potent antibacterial activity with MIC50 values as low as 4-8 μg/mL against cystic fibrosis pathogens, human LL-37 and murine CRAMP show significantly higher MIC values (>32 μg/mL) against the same strains, rendering them ineffective substitutes in certain infection models [2]. Furthermore, species-specific peptides like LL-37 uniquely disrupt epithelial integrity, a property not shared by its murine analog CRAMP, highlighting critical functional divergence that can confound translational research [3]. These quantitative and qualitative disparities mandate a rigorous, evidence-based approach to cathelicidin selection to ensure experimental validity and maximize therapeutic potential [4].

Quantitative Differentiation of Cathelicidin Peptides: A Head-to-Head Evidence Guide for Informed Procurement


Bovine Cathelicidins BMAP-27/28 Exhibit Superior Antibacterial Potency (MIC50) Compared to Human LL-37 and Murine CRAMP Against CF Pathogens

In a comparative study against bacterial pathogens isolated from cystic fibrosis patients, the bovine cathelicidins SMAP-29, BMAP-28, and BMAP-27 demonstrated potent antibacterial activity with MIC50 values of 4-8 μg/mL. In stark contrast, human LL-37 and murine CRAMP showed no significant antimicrobial activity against the same clinical isolates, with MIC50 values exceeding 32 μg/mL [1]. This difference exceeds an eight-fold increase in potency, directly impacting the selection of an appropriate peptide for CF-relevant infection models.

Antimicrobial Resistance Cystic Fibrosis Peptide Therapeutics

Derivative D-CAP-18 Achieves a 137.4-Fold Therapeutic Index, Demonstrating Optimized Safety-Efficacy Balance Over Parent CAP-18 Against MDR P. aeruginosa

In a study assessing novel cathelicidin-based peptides against multidrug-resistant (MDR) Pseudomonas aeruginosa, the optimized derivative D-CAP-18 demonstrated a significantly improved therapeutic index (TI) of 137.4 compared to its parent compound, CAP-18 [1]. The TI, calculated as the ratio of cytotoxicity (IC50) to antimicrobial activity (MIC90), is a critical metric for predicting in vivo safety and efficacy. D-CAP-18 achieved this superior profile by maintaining potent antimicrobial activity (MIC90 of 2 μg/mL) while exhibiting low hemolytic activity and cytotoxicity against human cell lines, a substantial enhancement over the parent peptide.

Multidrug-Resistant Bacteria Therapeutic Index Peptide Engineering

BMAP-28 Eradicates 70-90% of Established Candida Biofilms, Outperforming LL-37 Which Is Ineffective Against Mature Fungal Biofilms

A direct comparative study on antifungal activity revealed that BMAP-28 effectively inhibited established 48-hour biofilms of Candida albicans and Candida krusei by 70-90% within 24 hours at a concentration of 16 μM. In contrast, human LL-37 was ineffective against these mature Candida biofilms [1]. Furthermore, BMAP-28 demonstrated rapid killing kinetics against sessile cells, achieving 80-85% reduction in biofilm viability within 90 minutes at 32 μM, significantly faster than miconazole which required 48 hours for comparable effect [1].

Biofilm Eradication Antifungal Resistance Medical Device Infection

LL-37 Exhibits Unique Synergy with Clinical Antibiotics, Reducing MICs of Colistin and Imipenem by up to 8-Fold and 4-Fold, Respectively

The human cathelicidin LL-37 demonstrates a distinct capacity for synergistic interaction with conventional antibiotics against multidrug-resistant (MDR) pathogens. In checkerboard assays, the combination of LL-37 with colistin resulted in a decrease in colistin MICs of up to eight-fold, while combination with imipenem reduced MICs by up to four-fold against Pseudomonas aeruginosa and Staphylococcus aureus [1]. This synergy is not a universal property of all cathelicidins and represents a specific, quantifiable advantage of LL-37 for combination therapy research.

Antibiotic Synergy Combination Therapy MDR Pathogens

LL-37, but Not Murine CRAMP, Disrupts Colonic Epithelial Integrity by Degrading Tight Junction Proteins, Demonstrating Species-Specific Immunomodulation

A study comparing the effects of human LL-37 and its murine analog CRAMP on intestinal epithelial cells revealed a critical functional divergence. LL-37 directly stimulated human colonic epithelial (T84) cells, causing a rapid and transient increase in epithelial permeability associated with the degradation of tight junction proteins occludin and claudin-2 [1]. In contrast, murine CRAMP failed to modify T84 cell permeability, indicating that this immunomodulatory action is specific to the human peptide and not a conserved property of the cathelicidin family [1].

Epithelial Barrier Function Immunomodulation Colitis Model

Cathelicidin-BF (C-BF) Demonstrates Superior Safety Profile with Lower Cytotoxicity Compared to LL-37 and PG-1 Against Porcine Enteric Pathogens

In a screening of cathelicidin peptides as potential antibiotic replacements for livestock, cathelicidin-BF (C-BF) exhibited the lowest cytotoxic effects among the peptides tested (including LL-37, PG-1, PMAP-23, and indolicidin) against porcine intestinal epithelial cells [1]. While PG-1 and C-BF demonstrated the most potent antimicrobial activity against enteric pathogens, LL-37 and indolicidin displayed significant dose-dependent cytotoxicity, limiting their therapeutic window in this application [1].

Livestock Antibiotic Alternatives Cytotoxicity Enteric Infection

Translating Cathelicidin Differentiation into High-Impact Research and Industrial Application Scenarios


Modeling Chronic Respiratory Infections in Cystic Fibrosis

For researchers investigating novel therapeutics for CF lung disease, the selection of bovine cathelicidins (BMAP-27, BMAP-28) is non-negotiable due to their superior potency (MIC50 4-8 μg/mL) against relevant CF pathogens, which human LL-37 fails to effectively inhibit (MIC50 >32 μg/mL) [1]. This differential activity ensures that experimental models accurately reflect potential therapeutic benefits against the dominant bacterial strains encountered in CF patients.

Preclinical Development of Anti-Pseudomonal Therapeutics

Pharmaceutical development programs targeting MDR Pseudomonas aeruginosa should prioritize optimized derivatives like D-CAP-18 over native cathelicidins. The D-CAP-18 peptide offers a validated and quantifiable advantage with a therapeutic index of 137.4, demonstrating a favorable safety-efficacy profile crucial for advancing into in vivo efficacy models and IND-enabling toxicology studies [2].

Biofilm Prevention and Eradication for Medical Device Coatings

Biomaterials and medical device companies developing anti-infective surface coatings must select BMAP-28 over LL-37 or conventional antifungals like miconazole for proof-of-concept studies. BMAP-28's ability to eradicate 70-90% of mature Candida biofilms at 16 μM within 24 hours—a function LL-37 entirely lacks—makes it an essential tool for demonstrating proof-of-principle in biofilm eradication from relevant surfaces like silicone [3].

Adjuvant Therapy for Last-Resort Antibiotics Against MDR Gram-Negative Infections

Clinical microbiology and infectious disease research programs focused on salvaging the activity of last-resort antibiotics (e.g., colistin, imipenem) should leverage the unique synergy of LL-37. The demonstrated ability of LL-37 to reduce colistin MICs by up to 8-fold provides a robust, quantifiable basis for investigating novel combination regimens against MDR pathogens where few treatment options remain [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathelicidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.